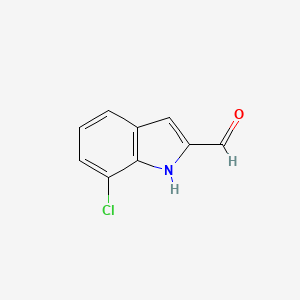

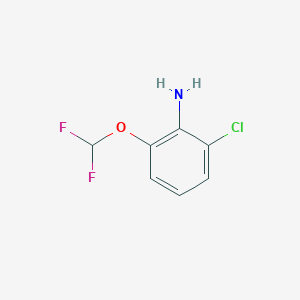

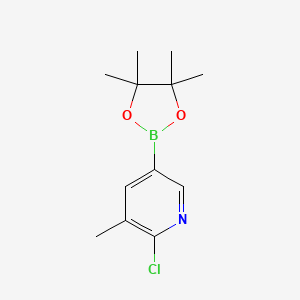

![molecular formula C8H6N2O2 B1418101 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 27420-41-3](/img/structure/B1418101.png)

2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

説明

2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is a highly bioactive and multipurpose heterocyclic motif . It has applications in drugs, natural products, agrochemicals, material science, and organic synthesis . It is frequently found in bioactive synthetic and natural products .

Synthesis Analysis

A highly efficient method for the multicomponent synthesis of substituted 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one derivatives has been developed . This method starts from 4H-pyrido[1,2-a]primidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes, yielding moderate to good results .Molecular Structure Analysis

The molecular formula of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is C8H6N2O2 . It has a molecular weight of 162.15 g/mol . The IUPAC name for this compound is 2-hydroxypyrido[1,2-a]pyrimidin-4-one .Chemical Reactions Analysis

Alkylation of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one was investigated under solid–liquid phase transfer catalysis conditions (PTC), using tetrabutylammonium bromide and potassium carbonate . The reaction with alkyl halides led to the formation of various 2-alkoxy products .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 52.9 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0 .科学的研究の応用

I have found several scientific research areas where 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives are relevant. Below are six distinct applications, each with a dedicated section:

Synthesis of Derivatives

This compound serves as a precursor for synthesizing various derivatives with potential biological activities. Researchers have developed strategies for creating these derivatives, which could be further explored for their pharmacological properties .

Biological Evaluation

The structure of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one allows it to interact with biological molecules. For instance, its π-stacking interaction with adenosine bases suggests potential applications in studying nucleic acid interactions and designing drugs targeting RNA or DNA .

Chemical Reactivity Studies

Understanding the reactivity of this compound can lead to insights into its behavior under different chemical conditions, which is crucial for its application in synthetic chemistry and drug development .

Electrophilic Substitution Reactions

The compound’s reactivity profile includes electrophilic substitution, which is significant for chemical synthesis and could be utilized in creating complex molecules for pharmaceuticals or materials science .

Multicomponent Synthesis

It can be used in multicomponent synthesis processes to create diverse substituted derivatives efficiently. This application is valuable in combinatorial chemistry for generating libraries of compounds for screening purposes .

Commercial Availability for Research

The compound is available commercially, indicating its importance and utility in various scientific research applications. Researchers can readily purchase it to explore its potential in their studies .

作用機序

将来の方向性

The synthetic potentiality and significant influence of this scaffold in drug discovery have been recognized . Various routes to synthesize 4H-pyrido[1,2-a]pyrimidin-4-one derivatives along with various derivatization methods such as via cross-coupling, C-H functionalization through arylation, alkenylation, sulfenylation, selenylation, phosphonation etc. are being explored .

特性

IUPAC Name |

2-hydroxypyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-7-5-8(12)10-4-2-1-3-6(10)9-7/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVAVOWMMXLKTHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CC(=O)N2C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30950100, DTXSID30989793 | |

| Record name | 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30950100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-2H-pyrido[1,2-a]pyrimidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30989793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | |

CAS RN |

27420-41-3, 6966-58-1 | |

| Record name | 27420-41-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC68040 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30950100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-2H-pyrido[1,2-a]pyrimidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30989793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some of the key reactions 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one can undergo?

A1: 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (1) exhibits versatility in chemical transformations. Research indicates its successful alkylation under solid-liquid phase transfer catalysis (PTC) conditions using tetrabutylammonium bromide and potassium carbonate. This reaction with alkyl halides yields various 2-alkoxy products. [] Additionally, under similar PTC conditions, reacting compound 1 with epichlorohydrin or chloroacetonitrile produces novel O1,O3-disubstituted glycerol and oxazolopyridopyrimidone betaine derivatives, respectively. [] Furthermore, the compound can undergo halogenation using different halogenating agents to yield 3-halo-, 3,3-dihalo, and 2,3-dihalopyrido[1,2-a]pyrimidines. [] These reactions highlight the potential of this compound as a building block for more complex molecules.

Q2: Can 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one be used to synthesize more complex structures?

A2: Yes, 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one serves as a valuable precursor for synthesizing heteroannulated chromeno[2,3-b]pyridines. [] When reacted with 2-amino-6-methylchromone-3-carboxaldehyde in the presence of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst, it readily forms a variety of these fused heterocyclic systems. [] This method highlights the utility of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one in constructing diverse and potentially biologically active compounds.

Q3: Has 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one shown any promising biological activity?

A3: While research primarily focuses on the synthesis and reactivity of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one derivatives, one study investigated a related compound, 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (BHPP), for its effect on plant senescence. BHPP demonstrated an ability to inhibit senescence in soybean seedlings under low CO2 conditions. [] This finding suggests potential applications for this class of compounds in plant science and warrants further exploration of their biological activities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

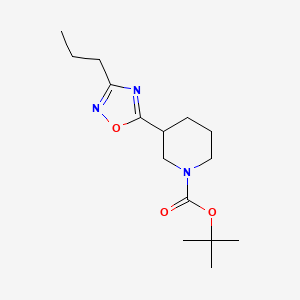

![3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B1418036.png)

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B1418038.png)